6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Description
Properties
CAS No. |
878719-81-4 |
|---|---|
Molecular Formula |
C21H23N5O4 |
Molecular Weight |
409.446 |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O4/c1-7-10-24-19(27)17-18(23(4)21(24)28)22-20-25(12(2)13(3)26(17)20)15-11-14(29-5)8-9-16(15)30-6/h7-9,11H,1,10H2,2-6H3 |
InChI Key |
GKIQBQOQYVRNNV-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. Its unique structure suggests potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity, focusing on antibacterial properties and potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 450.5 g/mol. The structure features a purine core modified by multiple methyl and prop-2-enyl groups, as well as a dimethoxyphenyl substituent. This configuration is hypothesized to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂ |
| Molecular Weight | 450.5 g/mol |
| Structure | Purino[7,8-a]imidazole derivative |
Antibacterial Activity
Recent studies indicate that imidazole derivatives exhibit significant antibacterial properties. A study focused on various imidazole compounds found that those with similar structural motifs to this compound demonstrated moderate to strong activity against Gram-positive and multidrug-resistant bacterial strains. For instance:
- Compound 13e (related structure) showed minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-positive bacteria and exhibited high selectivity against Gram-negative bacteria without cytotoxic effects on HepG2 cells at concentrations up to 100 μM .
The mechanism of action for this class of compounds often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Specifically, imidazole derivatives may bind to bacterial enzymes or receptors, disrupting critical biological pathways necessary for bacterial growth and replication.
Case Studies
- Synthesis and Evaluation of Imidazole Derivatives : A study synthesized various imidazole derivatives and evaluated their antibacterial activities against a range of bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced activity compared to others .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggest a favorable interaction profile that warrants further exploration in drug development contexts.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Purinoimidazole Dione Derivatives
Key Observations:
Methoxy Group Positioning : The 2,5-dimethoxy configuration in the target compound differs from the 2,4-dimethoxy analog in . This positional variance may alter π-π stacking interactions in receptor binding compared to the 2,4-isomer .
Allyl vs. Alkyl Chains : The prop-2-enyl group in the target compound provides conjugated double-bond reactivity, whereas butyl () or methylphenyl () substituents prioritize hydrophobicity .
Molecular and Physicochemical Properties
Table 2: Molecular Data Comparison
Key Observations:
Lipophilicity : The target compound’s allyl and methoxy groups likely increase logP compared to analogs with shorter chains (e.g., ).
Binding Affinity : ZINC170624334 () demonstrates that bromine substituents can improve shape similarity to reference drugs like talazoparib, suggesting halogenation as a strategy for optimizing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
